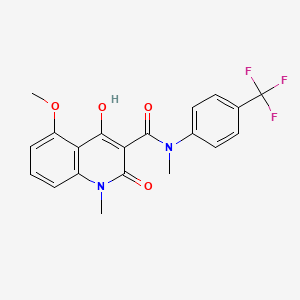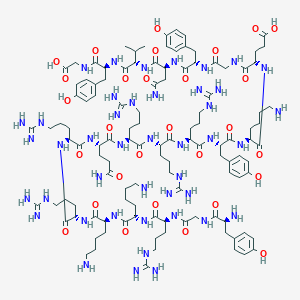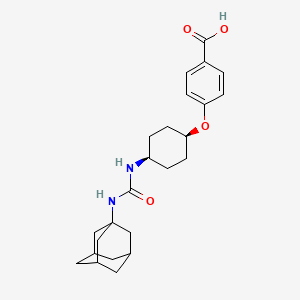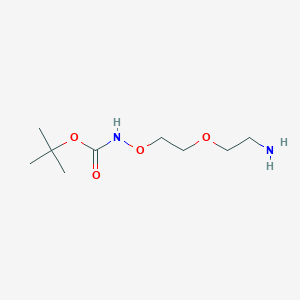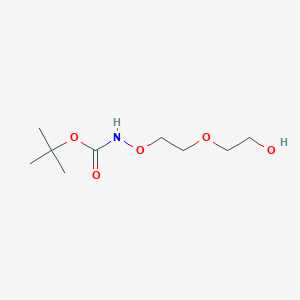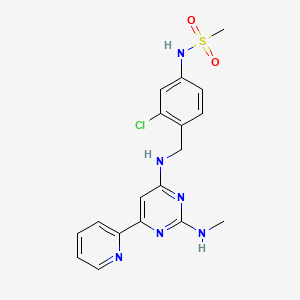
TC-G-1008
Übersicht
Beschreibung
TC-G-1008 ist ein niedermolekularer Agonist, der selektiv an den G-Protein-gekoppelten Rezeptor 39 (GPR39) bindet. Diese Verbindung wurde ausgiebig auf ihre Rolle in verschiedenen biologischen Prozessen untersucht, insbesondere im Zusammenhang mit neurologischen und metabolischen Erkrankungen .
Wissenschaftliche Forschungsanwendungen
TC-G-1008 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:
Neurologische Studien: Es wird verwendet, um die Rolle von GPR39 bei neurologischen Erkrankungen wie Epilepsie und Anfällen zu untersuchen
Metabolische Forschung: Es wird auf seine Auswirkungen auf Stoffwechselprozesse untersucht, einschließlich mitochondrialer Biogenese und antioxidativem Stress.
Pharmakologische Studien: This compound wird als Werkzeugverbindung verwendet, um die pharmakologischen Auswirkungen der GPR39-Aktivierung in verschiedenen biologischen Systemen zu untersuchen
Wirkmechanismus
This compound übt seine Wirkung aus, indem es selektiv den GPR39-Rezeptor aktiviert. Diese Aktivierung führt zu einer Kaskade von intrazellulären Signalereignissen, einschließlich der Aktivierung des cAMP-Response-Element-Bindungsproteins (CREB) und anderer nachgeschalteter Signalwege. Diese Signalereignisse führen zu verschiedenen biologischen Effekten, wie z. B. der Modulation der neuronalen Aktivität und der Verbesserung der mitochondrialen Funktion .
Wirkmechanismus
Target of Action
The primary target of TC-G-1008 is the G-protein coupled receptor 39 (GPR39) . GPR39 is a plasma membrane receptor that exhibits anti-inflammatory activity in several diseases . It is a target for extracellular zinc and has been implicated in processes underlying seizures and epileptogenesis .
Mode of Action
this compound is a potent and selective agonist of GPR39 . It selectively activates GPR39 over a panel of kinases and displays minimal binding affinity for ghrelin and neurotensin-1 receptors . It has been shown to increase GLP-1 levels in vitro and in vivo . It has also been found to non-selectively activate the cyclic-amp-response element binding protein in the hippocampus of pentylenetetrazole-kindled mice .
Biochemical Pathways
this compound has been found to affect several biochemical pathways. It has been shown to promote mitochondrial biogenesis and improve antioxidative capability after intracerebral hemorrhage (ICH), partly through the CREB/PGC-1α signaling pathway . It also attenuates neuroinflammation in part via the SIRT1/PGC-1α/Nrf2 pathway in a neonatal rat model of hypoxic–ischemic encephalopathy .
Result of Action
The activation of GPR39 by this compound has been shown to have various effects at the molecular and cellular level. It has been found to reduce brain edema, hematoma size, neuronal degeneration, and neuronal death, as well as improve neurobehavioral deficits after ICH . It also upregulates the expression of mitochondrial biogenesis-related molecules, including PGC-1α, NRF1, TFAM, and mitochondrial DNA copy number, associated with antioxidative stress markers, such as Nrf2, HO-1, NQO1, SOD, CAT, and GSH-Px .
Action Environment
The action of this compound can be influenced by environmental factors such as dietary zinc. Dietary zinc has been found to differentially regulate the effects of this compound in the maximal electroshock seizure test and pentylenetetrazole-kindling model of epilepsy . This suggests that the action, efficacy, and stability of this compound can be influenced by the presence of certain dietary elements and potentially other environmental factors.
Biochemische Analyse
Biochemical Properties
TC-G-1008 plays a crucial role in biochemical reactions by acting as an agonist of the GPR39 receptor. This receptor is involved in various physiological processes, including zinc homeostasis, cell proliferation, and apoptosis. This compound interacts with the GPR39 receptor by binding to its active site, leading to the activation of downstream signaling pathways. The compound has been shown to selectively activate the cyclic AMP response element-binding protein (CREB) in the hippocampus, which is a key transcription factor involved in neuronal plasticity and survival . Additionally, this compound has been reported to promote mitochondrial biogenesis and improve antioxidative capability through the CREB/PGC-1α signaling pathway .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. In neuronal cells, this compound has been shown to promote mitochondrial biogenesis and enhance antioxidative stress responses, which are critical for maintaining cellular homeostasis and preventing oxidative damage . The compound also influences cell signaling pathways by activating CREB, which in turn regulates the expression of genes involved in cell survival and neuroprotection . Furthermore, this compound has been observed to reduce neuroinflammation and improve neurobehavioral deficits in animal models of intracerebral hemorrhage .
Molecular Mechanism
At the molecular level, this compound exerts its effects primarily through the activation of the GPR39 receptor. Upon binding to GPR39, this compound triggers a cascade of intracellular signaling events, including the activation of CREB and the upregulation of peroxisome proliferator-activated receptor gamma coactivator 1-alpha (PGC-1α). This leads to increased mitochondrial biogenesis and enhanced antioxidative responses . Additionally, this compound has been shown to modulate the expression of various genes involved in oxidative stress and inflammation, further contributing to its neuroprotective effects .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied extensively. The compound has been shown to have a time-dependent effect on the expression of GPR39 and related signaling molecules. For instance, the expression of endogenous GPR39 gradually increases in a time-dependent manner in peri-hematoma tissues, peaking between 24 and 72 hours after intracerebral hemorrhage . Treatment with this compound significantly attenuates brain edema, hematoma size, neuronal degeneration, and neuronal death over this period . These findings suggest that this compound has a sustained and progressive impact on cellular function and neuroprotection.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In studies involving mice and zebrafish larvae, this compound has been shown to decrease the seizure threshold in the maximal electroshock seizure threshold test, while increasing the seizure threshold in the 6-Hz induced seizure threshold test . The compound also facilitates the development of epileptogenesis in a chronic pentylenetetrazole-induced kindling model of epilepsy in mice . These dosage-dependent effects highlight the importance of optimizing the dosage of this compound for therapeutic applications to minimize adverse effects and maximize efficacy.
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to mitochondrial biogenesis and antioxidative stress responses. The compound activates the CREB/PGC-1α signaling pathway, leading to the upregulation of mitochondrial biogenesis-related molecules such as nuclear respiratory factor 1 (NRF1) and mitochondrial transcription factor A (TFAM) . Additionally, this compound enhances the expression of antioxidative stress markers, including nuclear factor erythroid 2-related factor 2 (Nrf2), heme oxygenase-1 (HO-1), and superoxide dismutase (SOD) . These metabolic effects contribute to the overall neuroprotective properties of this compound.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interaction with various transporters and binding proteins. For example, intranasal administration of this compound has been shown to reduce the percent infarcted area and improve short-term and long-term neurological deficits in a neonatal rat model of hypoxic-ischemic encephalopathy . The compound’s ability to cross the blood-brain barrier and reach target tissues is critical for its therapeutic efficacy. Additionally, this compound treatment significantly increases the expression of SIRT1, PGC-1α, and Nrf2, which are key regulators of cellular metabolism and stress responses .
Subcellular Localization
The subcellular localization of this compound is primarily associated with its target receptor, GPR39, which is located on the plasma membrane. Upon activation, this compound triggers intracellular signaling pathways that lead to the translocation of various signaling molecules to specific subcellular compartments. For instance, the activation of the CREB/PGC-1α pathway by this compound results in the upregulation of mitochondrial biogenesis-related molecules and the enhancement of antioxidative stress responses in mitochondria . This subcellular localization is essential for the compound’s neuroprotective effects and its ability to modulate cellular metabolism.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von TC-G-1008 umfasst mehrere Schritte, beginnend mit der Herstellung von Zwischenverbindungen. Zu den wichtigsten Schritten gehören:
Bildung der Kernstruktur: Dies beinhaltet die Reaktion spezifischer Ausgangsmaterialien unter kontrollierten Bedingungen, um die Kernstruktur von this compound zu bilden.
Funktionalisierung: Die Kernstruktur wird dann durch verschiedene chemische Reaktionen funktionalisiert, darunter Halogenierung, Alkylierung und Aminierung.
Industrielle Produktionsmethoden
Die industrielle Produktion von this compound folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess ist auf Effizienz, Kosteneffizienz und ökologische Nachhaltigkeit optimiert. Wichtige Aspekte sind die Auswahl von Lösungsmitteln, Katalysatoren und Reaktionsbedingungen, um die Ausbeute zu maximieren und die Abfallmenge zu minimieren .
Analyse Chemischer Reaktionen
Arten von Reaktionen
TC-G-1008 durchläuft verschiedene Arten von chemischen Reaktionen, darunter:
Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff, häufig unter Verwendung von Oxidationsmitteln wie Wasserstoffperoxid oder Kaliumpermanganat.
Reduktion: Diese Reaktion beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff, typischerweise unter Verwendung von Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid.
Häufige Reagenzien und Bedingungen
Oxidation: Wasserstoffperoxid, Kaliumpermanganat.
Reduktion: Natriumborhydrid, Lithiumaluminiumhydrid.
Substitution: Halogene, Nukleophile.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann die Oxidation verschiedene oxidierte Derivate ergeben, während die Reduktion reduzierte Formen von this compound erzeugen kann .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
GPR39-C3: Ein weiterer potenter und oral verfügbarer GPR39-Agonist mit ähnlichen biologischen Wirkungen.
Verbindung 22: Eine strukturell verwandte Verbindung mit ähnlichen pharmakologischen Eigenschaften.
Einzigartigkeit
TC-G-1008 ist einzigartig in seiner hohen Selektivität und Potenz für den GPR39-Rezeptor. Es wurde in verschiedenen biologischen Systemen umfassend charakterisiert, was es zu einem wertvollen Werkzeug für die Untersuchung der Rolle von GPR39 in Gesundheit und Krankheit macht .
Eigenschaften
IUPAC Name |
N-[3-chloro-4-[[[2-(methylamino)-6-pyridin-2-ylpyrimidin-4-yl]amino]methyl]phenyl]methanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN6O2S/c1-20-18-23-16(15-5-3-4-8-21-15)10-17(24-18)22-11-12-6-7-13(9-14(12)19)25-28(2,26)27/h3-10,25H,11H2,1-2H3,(H2,20,22,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRSZMILOMUPIBJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC(=CC(=N1)NCC2=C(C=C(C=C2)NS(=O)(=O)C)Cl)C3=CC=CC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN6O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(S)-N-(4-amino-6-methyl-5-(quinolin-3-yl)-8,9-dihydropyrimido[5,4-b]indolizin-8-yl)acrylamide](/img/structure/B611166.png)
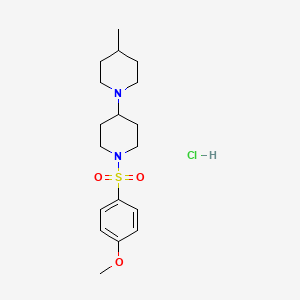
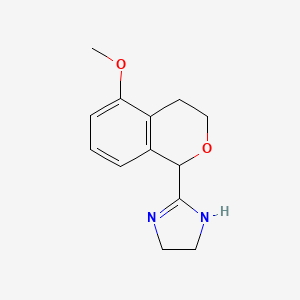

![(2S)-2-[[4-(1,1-Dimethylethyl)phenoxy]methyl]-2,3-dihydro-5-methylimidazo[2,1-b]oxazole-6-carboxamide](/img/structure/B611173.png)
